

Comparative Analysis of N-Allylnoriso-LSD Cross-Reactivity with Neurotransmitter Receptors

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Compound of Interest

Compound Name: *N-Allylnoriso-LSD*

Cat. No.: *B10830732*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the receptor cross-reactivity profile of **N-Allylnoriso-LSD**, also known as AL-LAD or N(6)-allyl-norlysergic acid N,N-diethylamide. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacological characteristics of this lysergamide derivative. This document summarizes available quantitative data, details experimental methodologies, and visualizes key pathways and workflows to facilitate a comprehensive understanding of its interactions with various neurotransmitter systems.

Introduction

N-Allylnoriso-LSD is a psychedelic compound of the lysergamide class, structurally related to lysergic acid diethylamide (LSD). Understanding its binding affinities and functional activities at a range of neurotransmitter receptors is crucial for elucidating its pharmacological mechanism of action, potential therapeutic applications, and off-target effects. This guide compiles and compares the available data on the cross-reactivity of **N-Allylnoriso-LSD** with a focus on serotonin and dopamine receptors, for which the most robust data exists.

Quantitative Receptor Binding and Functional Data

The following table summarizes the known binding affinities (K_i or $K_{0.5}$) and functional potencies (ED_{50}) of **N-Allylnoriso-LSD** at various neurotransmitter receptors. For comparison, data for LSD is also included where available, as it serves as the prototypical compound in this class.

Receptor Subtype	Ligand	Binding Affinity ($K_i/K_{0.5}$, nM)	Functional Assay	Potency (ED_{50} , nmol/kg)	Species	Reference
Serotonin 5-HT _{2A}	N-Allylnoriso-LSD	3.4 - 8.1	Head-Twitch Response	174.9	Mouse	[1][2]
LSD	-	Head-Twitch Response	132.8	Mouse	[1][2]	
Dopamine D ₁	N-Allylnoriso-LSD	189	-	-	-	[3]
Dopamine D ₂	N-Allylnoriso-LSD	12.3	-	-	-	[3]
-	N-Allylnoriso-LSD	-	Drug Discrimination	13	Rat	[3]
LSD	-	Drug Discrimination	46	Rat	[3]	

K_i : Inhibitory constant; $K_{0.5}$: Half-maximal inhibitory concentration; ED_{50} : Half-maximal effective dose.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the data.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. These experiments typically involve the use of cell membranes expressing the receptor of interest and a radiolabeled ligand that is known to bind to that receptor.

General Protocol:

- **Membrane Preparation:** Tissues or cells expressing the target receptor (e.g., rat frontal cortex for 5-HT_{2A} receptors) are homogenized and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in a suitable buffer.
- **Binding Reaction:** The membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT_{2A} receptors) and varying concentrations of the unlabeled test compound (**N-Allylnoriso-LSD** or LSD).
- **Incubation:** The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a set period to allow binding to reach equilibrium.
- **Separation of Bound and Free Ligand:** The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.
- **Quantification:** The amount of radioactivity trapped on the filters is measured using a scintillation counter.
- **Data Analysis:** Non-specific binding is determined in the presence of a high concentration of a known competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitory constant (K_i) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Head-Twitch Response (HTR) Assay in Mice

The head-twitch response in rodents is a behavioral proxy for 5-HT_{2A} receptor activation and is commonly used to assess the in vivo potency of serotonergic hallucinogens.[4][5]

Experimental Workflow:



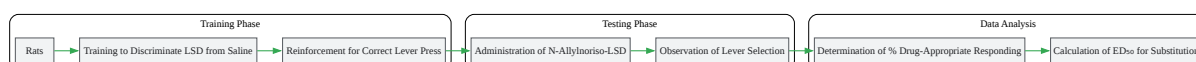
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Caption: Workflow for the Head-Twitch Response Assay.

Drug Discrimination Assay in Rats

Drug discrimination assays are used to assess the subjective effects of a drug by training animals to distinguish between the effects of a known drug and a vehicle. The ability of a novel compound to substitute for the training drug is then evaluated.[6][7]

Experimental Workflow:



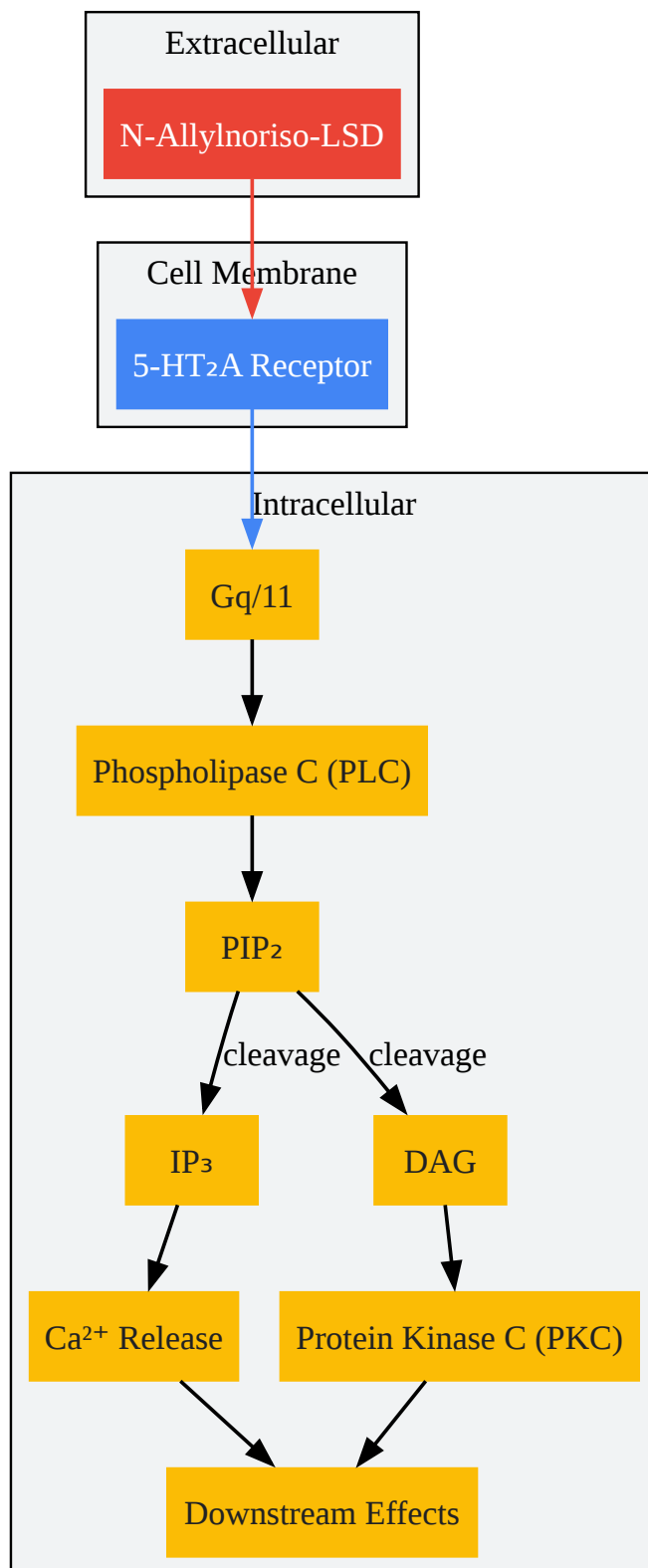
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Caption: Workflow for the Drug Discrimination Assay.

Signaling Pathways

N-Allylnoriso-LSD, like LSD, is known to be a potent agonist at the serotonin 5-HT_{2A} receptor, which is a G-protein coupled receptor (GPCR). Activation of this receptor initiates a cascade of

intracellular signaling events. The primary signaling pathway associated with 5-HT_{2A} receptor activation involves the Gq/11 protein, leading to the activation of phospholipase C (PLC).



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Caption: 5-HT_{2A} Receptor Signaling Pathway.

Conclusion

The available data indicates that **N-Allylnoriso-LSD** is a potent serotonergic and dopaminergic agent. Its high affinity for the 5-HT_{2A} receptor and its potency in the head-twitch response and drug discrimination assays are consistent with its classification as a psychedelic compound. Notably, it appears to be more potent than LSD in in vivo functional assays in rodents.^{[3][6][7]} The affinity for dopamine D₂ receptors is also significant and may contribute to its overall pharmacological profile. Further research, including a broader receptor screening panel and functional assays at a wider range of targets, is necessary to fully characterize the cross-reactivity and potential therapeutic applications of **N-Allylnoriso-LSD**. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

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